molecular formula C4H8ClNO2 B14660946 (2S)-2-Amino-4-chlorobutanoic acid CAS No. 39537-41-2

(2S)-2-Amino-4-chlorobutanoic acid

Cat. No.: B14660946
CAS No.: 39537-41-2
M. Wt: 137.56 g/mol
InChI Key: JIUHDQRXTPIQSV-VKHMYHEASA-N
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Description

(2S)-2-Amino-4-chlorobutanoic acid is a chiral, non-proteinogenic amino acid with the molecular formula C4H8ClNO2 and a molecular weight of 137.57 g/mol . Its CAS registry number is 39537-41-2 . This compound features a chlorine atom at the terminal end of its side chain, making it a valuable building block in organic synthesis and medicinal chemistry. The electrophilic nature of the chloroalkyl side chain allows it to act as an intermediate in the design and synthesis of more complex molecules . For instance, structurally similar 2-amino-4-substituted butanoic acid analogs are investigated as potent inhibitors of enzymes like human gamma-glutamyl transpeptidase (hGGT1), a target in cancer research . Furthermore, the 4-chlorobutanoic acid moiety is a known synthon used in the synthesis of thiol-based inhibitors for metallo-β-lactamase IMP-1, an enzyme produced by antibiotic-resistant bacteria . As a specialized amino acid derivative, it is primarily used in pharmaceutical research and drug development. Researchers can leverage its structure to create analogs that probe enzyme active sites or to introduce specific functional groups into target molecules. This product is intended for research purposes and is not for diagnostic or therapeutic use. Proper storage conditions and safe handling practices should be followed.

Properties

CAS No.

39537-41-2

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

(2S)-2-amino-4-chlorobutanoic acid

InChI

InChI=1S/C4H8ClNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1

InChI Key

JIUHDQRXTPIQSV-VKHMYHEASA-N

Isomeric SMILES

C(CCl)[C@@H](C(=O)O)N

Canonical SMILES

C(CCl)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-chlorobutanoic acid can be achieved through several methods. One common approach involves the chlorination of (2S)-2-Aminobutanoic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-chlorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Condensation Reactions: The amino and carboxyl groups can react with other compounds to form amides and esters.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Hydroxide Ions (OH-): Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield (2S)-2-Amino-4-hydroxybutanoic acid, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

(2S)-2-Amino-4-chlorobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-Amino-4-chlorobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares (2S)-2-Amino-4-chlorobutanoic acid with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) CAS Number Key Features
This compound* C₄H₈ClNO₂ 153.57† -Cl at C4, (2S) configuration N/A N/A Chiral backbone with aliphatic chloro substituent
2-Amino-4-chlorobenzoic acid C₇H₆ClNO₂ 171.57 -Cl at C4, -NH₂ at C2, aromatic ring 231–235 [89-77-0] Higher rigidity due to aromatic ring; higher melting point
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride C₅H₁₂ClNO₃ 193.61 -OCH₃ at C4, HCl salt N/A [3311-01-1] Methoxy group enhances hydrophilicity; hydrochloride improves crystallinity
(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid C₁₀H₁₀ClNO₅ 259.64 -Cl on phenyl ring, dihydroxy, oxo group N/A [46834-56-4] Complex substituents; potential for hydrogen bonding and biological activity

*Hypothetical data inferred from structural analogs. †Calculated based on formula.

Key Observations:

Backbone Differences: Unlike benzoic acid derivatives (e.g., 2-Amino-4-chlorobenzoic acid ), this compound has a flexible aliphatic chain, likely reducing its melting point compared to aromatic analogs.

Substituent Effects: Chlorine Position: Chlorine on an aliphatic chain (target compound) vs. aromatic ring (e.g., [46834-56-4] ) alters electronic effects and steric hindrance.

Stereochemistry : The (2S) configuration in the target compound and [3311-01-1] may influence interactions with chiral biological targets, such as enzymes or receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiopure (2S)-2-Amino-4-chlorobutanoic acid?

  • Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For example, a Strecker synthesis using (S)-α-methylbenzylamine as a chiral template can yield the desired stereochemistry. Post-synthetic purification via recrystallization or chiral HPLC (e.g., using a Chirobiotic T column) ensures enantiomeric excess >99% . Characterization by polarimetry and 1H/13C^{1}\text{H}/\text{}^{13}\text{C} NMR confirms stereochemical purity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} NMR identifies the α-proton splitting (δ 3.8–4.2 ppm) and chlorine-induced deshielding of the β-protons.
  • IR : A strong absorption band at ~1750 cm1^{-1} confirms the carboxylic acid group.
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns from the chlorine atom (e.g., [M+H]+^+ at m/z 166.03).
    • Cross-validation with X-ray crystallography (if crystalline) resolves ambiguous structural assignments .

Q. How should researchers handle this compound to ensure safety and stability?

  • Methodological Answer : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Use PPE (gloves, goggles) to avoid skin/eye contact, as amino acid derivatives may cause irritation . Stability assays under varying pH (4–9) and temperature (4–37°C) confirm degradation thresholds via HPLC monitoring .

Advanced Research Questions

Q. How can chiral inversion or racemization of this compound be minimized during biological assays?

  • Methodological Answer : Racemization is pH- and temperature-dependent. Use buffered solutions (pH 6–7) and conduct experiments at ≤25°C. Monitor enantiopurity periodically via chiral HPLC. For in vivo studies, employ isotopically labeled analogs (e.g., 13C^{13}\text{C}-labeled) to track stereochemical integrity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent toxicity (DMSO ≤0.1%).
  • Validate results across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Apply meta-analysis to identify confounding variables .

Q. How does the chlorine substituent influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The electronegative chlorine atom enhances metabolic resistance by reducing cytochrome P450-mediated oxidation. Assess stability via:

  • Liver microsome assays : Compare half-life (t1/2t_{1/2}) with non-chlorinated analogs.
  • Mass spectrometry : Identify metabolites (e.g., dechlorinated or hydroxylated derivatives).
    • Computational modeling (e.g., DFT) predicts sites of metabolic vulnerability .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Cryo-EM/X-ray crystallography : Resolves 3D binding poses in enzyme active sites.
  • NMR titration : Maps intermolecular interactions (e.g., NOE correlations between the compound and target protein).
    • Mutagenesis studies confirm critical binding residues .

Methodological Notes

  • Stereochemical Analysis : Use Marfey’s reagent for post-column derivatization and chiral separation .
  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias .
  • Contradiction Management : Apply the Bradford Hill criteria to assess causality in bioactivity studies .

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